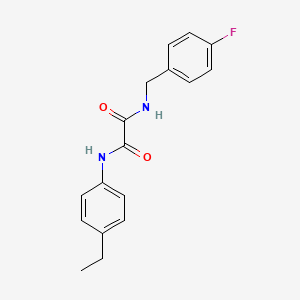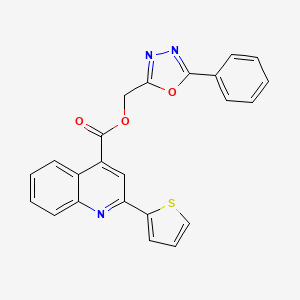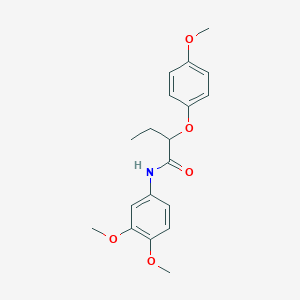![molecular formula C18H17N3O2S B4795846 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4795846.png)
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole
Übersicht
Beschreibung
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole exerts its pharmacological effects by inhibiting BTK, a cytoplasmic tyrosine kinase that plays a crucial role in BCR signaling. BCR signaling is essential for B-cell activation, proliferation, and survival. BTK activation leads to downstream signaling events that result in the production of cytokines, chemokines, and other inflammatory mediators. By inhibiting BTK, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole blocks BCR signaling and reduces B-cell activation and proliferation.
Biochemical and physiological effects:
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to have several biochemical and physiological effects. In preclinical studies, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to reduce B-cell activation, proliferation, and survival. 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also inhibits the production of cytokines and chemokines, which play a crucial role in the inflammatory response. Additionally, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to reduce autoantibody production, which is essential in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole is its specificity for BTK, which reduces off-target effects and toxicity. 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also has excellent pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has some limitations in lab experiments, including its poor solubility in water and its potential for metabolic instability.
Zukünftige Richtungen
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various diseases. In the future, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole may be used as a monotherapy or in combination with other drugs to treat B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to investigate the potential of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole in other diseases and to optimize its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has also demonstrated efficacy in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE) by inhibiting B-cell activation and reducing autoantibody production.
Eigenschaften
IUPAC Name |
[4-(1H-indole-3-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(14-12-19-15-5-2-1-4-13(14)15)20-7-9-21(10-8-20)18(23)16-6-3-11-24-16/h1-6,11-12,19H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKYNYKLXLDUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-3-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,4-dichlorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795778.png)
![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4795780.png)
![ethyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4795789.png)
![N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4795791.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4795796.png)
![5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4795798.png)


![3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4795817.png)
![1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4795825.png)
![methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4795830.png)

![N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4795858.png)